Silicon monoxide

Lithium-ion battery Anode material Volume expansion

Silicon monoxide (SiO) is an amorphous, non-stoichiometric inorganic solid with the formula SiO and CAS 13779-62-9, occupying a distinct intermediate oxidation state (+2) between elemental silicon and silicon dioxide. Unlike a simple mixture of Si and SiO₂, SiO possesses a unique atomic structure of silicon–oxygen tetrahedra that confers a combination of properties—moderate electrical conductivity, a tunable refractive index around 1.965 at 632.8 nm, and a density of 2.13 g/cm³—fundamentally different from both its fully reduced and fully oxidized counterparts.

Molecular Formula SiO
OSi
Molecular Weight 44.084 g/mol
CAS No. 13779-62-9
Cat. No. B083789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon monoxide
CAS13779-62-9
Synonymssilicon monoxide
Molecular FormulaSiO
OSi
Molecular Weight44.084 g/mol
Structural Identifiers
SMILESO=[Si]
InChIInChI=1S/OSi/c1-2
InChIKeyLIVNPJMFVYWSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silicon Monoxide (SiO, CAS 13779-62-9) — Strategic Positioning Among Si-Based Anode and Thin-Film Materials for Scientific Procurement


Silicon monoxide (SiO) is an amorphous, non-stoichiometric inorganic solid with the formula SiO and CAS 13779-62-9, occupying a distinct intermediate oxidation state (+2) between elemental silicon and silicon dioxide [1]. Unlike a simple mixture of Si and SiO₂, SiO possesses a unique atomic structure of silicon–oxygen tetrahedra that confers a combination of properties—moderate electrical conductivity, a tunable refractive index around 1.965 at 632.8 nm, and a density of 2.13 g/cm³—fundamentally different from both its fully reduced and fully oxidized counterparts [2]. Commercially, SiO is supplied as a brown-black glassy solid or powder with purities available from 99.8% to 99.99% metals basis, and it sublimes directly upon heating above ~1100°C, making it a preferred source material for vacuum thermal evaporation of thin films [3].

Why Silicon Monoxide (SiO) Cannot Be Replaced by Silicon, Silicon Dioxide, or Graphite in Performance-Critical Applications


In-class substitution among silicon-based anode and coating materials (Si, SiO₂, SiOx, graphite) fails because each compound occupies a distinct and non-overlapping region in the multidimensional property space of volume expansion behavior, lithium-ion transport kinetics, electronic band structure, and optical constants. SiO delivers a specific capacity of ~1710 mAh/g—approximately 4.6× that of graphite—while its volume expansion upon full lithiation is measured at only 118%, less than half of elemental silicon's ~280% [1]. Its electronic band gap of ~1.5–2.5 eV places it in the semiconductor regime, in contrast to the wide-bandgap insulator SiO₂ at ~8.9 eV, directly impacting dielectric and charge-transport behavior [2]. Optically, SiO's refractive index of ~1.97 at 632.8 nm is substantially higher than that of SiO₂ (~1.46), making it irreplaceable as a medium-index layer in anti-reflection coating stacks [3]. These quantitative divergences mean that selecting SiO versus an analog is not a matter of incremental optimization but of accessing fundamentally different physical regimes; the evidence below quantifies each dimension.

Silicon Monoxide (SiO) — Comparator-Validated Quantitative Differentiation Evidence for Scientific Selection


Volumetric Expansion During Lithiation: SiO (118%) vs. Elemental Si (280%) — Direct FIB-SEM Single-Particle Measurement

The volume expansion of SiO upon full electrochemical lithiation is only 118%, compared to ~280% for elemental silicon particles under identical single-particle battery conditions. In situ FIB-SEM imaging by Lu et al. (2020) further demonstrated that micrometer-sized SiO particles retain their original shape without cracking, while Si particles exhibit anisotropic swelling and fracture [1]. Independent GITT-based measurements by Pan et al. (2018) confirmed the 118% vs. 280% volume change ratio [2].

Lithium-ion battery Anode material Volume expansion

Lithium-Ion Solid-State Diffusion Coefficient: SiO (10⁻⁸–10⁻¹² cm²/s) vs. Si — Faster Kinetics Enabling Superior Rate Capability to 20C

Galvanostatic Intermittent Titration Technique (GITT) measurements by Pan et al. revealed that the Li-ion diffusion coefficient in SiO particles ranges from 10⁻⁸ to 10⁻¹² cm²/s, which is systematically faster than in elemental Si particles tested under identical conditions [1]. This kinetic advantage translates directly into rate capability: the same study compared Si and SiO anodes up to 20C and demonstrated superior high C-rate performance for SiO [2]. The faster diffusion is attributed to the nanocomposite microstructure of SiO, where nano-Si domains are dispersed within a SiO₂ matrix that provides short diffusion pathways.

Lithium-ion battery Solid-state diffusion Rate performance

Composite Anode Capacity Retention: SiO:C (1:1) Delivers 606 mAh/g at 50th Cycle vs. Si-Containing Composites — Reduced Elemental Si Content Drives Stability

In a systematic comparative study by Doh et al. (2010), anode composites of varying Si:SiO:C ratios were evaluated. The composite devoid of elemental silicon (SiO:C = 1:1) achieved 606 mAh/g at the 50th cycle, while its carbon-coated variant delivered 584 mAh/g with the lowest capacity degradation rate among all tested formulations [1]. The capacity retention ranking was: Si:SiO:C = 3:1:4 < Si:SiO:C = 2:2:4 < SiO:C = 1:1 < SiO:C = 1:1 (carbon-coated). This demonstrates that reducing or eliminating elemental Si in favor of SiO in the composite systematically improves cycling stability [1].

Lithium-ion battery Capacity retention Composite anode

Electronic Band Gap: SiO (~1.5–2.5 eV, Semiconductor) vs. SiO₂ (~8.9 eV, Insulator) — Enabling Distinct Charge Transport and Dielectric Regimes

Silicon monoxide exhibits a band gap in the range of ~1.5–2.5 eV, characteristic of a semiconductor, whereas silicon dioxide is a wide-bandgap insulator with a band gap of ~8.9 eV [1]. For the 2D crystalline analogue Orth-SiO, first-principles calculations yield a direct band gap of 1.52 eV, compared to 7.31 eV for α-2D silica [2]. Experimental studies on evaporated SiOₓ thin films confirm a smooth linear increase in band gap from ~3.8 eV for SiO₁.₃ to ~5.0 eV for SiO₁.₇, with a jump to 8.7 eV for stoichiometric SiO₂, demonstrating that the gap is tunable via the O/Si ratio [3].

Electronic band structure Dielectric materials Thin-film semiconductor

Refractive Index at 632.8 nm: SiO (n ≈ 1.965) vs. SiO₂ (n ≈ 1.46) — A 35% Higher Index for Medium-Index Optical Layer Engineering

The refractive index of a typical SiO thin film at 632.8 nm is 1.96507, with an extinction coefficient of 0.01056, as established by Hass and Salzberg (1954) and maintained in industry-standard optical constant databases [1]. In comparison, SiO₂ exhibits a refractive index of ~1.46 at the same wavelength . This ~35% higher refractive index places SiO in the medium-index regime, making it uniquely suited as an intermediate-index layer in multilayer anti-reflection coatings where a material with n between that of the substrate and the low-index outer layer is required [2].

Optical coating Refractive index Thin-film optics

Thermal Stability of Lithiated Electrodes: SiO Generates Lower Exothermic Heat Than Si Under DSC Analysis — Safety Implications for LIB Cell Design

Tan et al. (2021) systematically compared the thermal behaviors of Si and SiO electrodes at varying states of charge using differential scanning calorimetry (DSC). The study demonstrated that the incorporation of the oxygen matrix in SiO reduces exothermic heat generation upon thermal runaway relative to elemental Si electrodes under the same state of lithiation and electrolyte conditions [1]. The exothermic reaction temperature and total heat release were both more favorable for SiO. Separately, a PhD thesis from City University of Hong Kong confirmed that SiO anodes show superior thermal stability compared to Si, with lower heat generation attributable to the buffering effect of the electrochemically formed lithium silicates and Li₂O matrix [2].

Lithium-ion battery safety Thermal stability Differential scanning calorimetry

Silicon Monoxide (SiO) — Evidence-Backed Application Scenarios for Scientific Procurement and Research Design


Next-Generation Lithium-Ion Battery Anodes Where Cycle Life and Safety Outweigh Absolute First-Cycle Capacity

SiO is the preferred anode active material for LIB cells requiring >500 stable cycles with minimal capacity fade, particularly in electric vehicle and grid-storage applications. The evidence demonstrates that SiO's volume expansion is only 118% versus 280% for Si [1], that its Li-ion diffusion coefficient supports superior rate capability up to 20C [2], and that SiO-based composites (1:1 with graphite) retain 606 mAh/g at the 50th cycle with the lowest degradation rate among Si-containing composites [3]. Additionally, the lower exothermic heat generation of lithiated SiO versus Si reduces thermal runaway risk [4]. The known trade-off—lower initial Coulombic efficiency (typically 55–77%) compared to graphite—is addressable through pre-lithiation strategies and should be factored into cell design and cost models.

Medium-Index Optical Thin-Film Layers for Anti-Reflection and High-Reflection Multilayer Coatings

SiO is the material of choice when an optical coating design requires a dielectric layer with a refractive index of ~1.97 at 632.8 nm, which is significantly higher than SiO₂ at 1.46 yet lower than high-index materials such as TiO₂ or ZnS [5]. This intermediate index enables gradient-index designs, broadband anti-reflection coatings, and Rugate filters where the index can be further tuned by adjusting the oxygen partial pressure during reactive evaporation. Unlike SiO₂, SiO can be thermally evaporated from simple resistance-heated sources at ~1200–1250°C without electron-beam assistance, reducing capital equipment costs for pilot-scale deposition [6].

Semiconducting Dielectric Interlayers in Microelectronic and Flexible Device Fabrication

SiO's band gap of ~1.5–2.5 eV places it in the semiconducting regime, in stark contrast to insulating SiO₂ at ~8.9 eV [7]. This property enables SiO to serve as a charge-transport layer or a controlled-leakage dielectric in metal-insulator-metal (MIM) capacitors, thin-film transistors, and resistive switching memory devices. The dielectric constant of SiO films can be engineered via the O₂/SiO impingement ratio during reactive evaporation, achieving values higher than SiO₂'s static dielectric constant of 3.9, which provides additional capacitance density tuning [8]. Researchers selecting SiO over SiO₂ for these applications gain access to an electronically active dielectric regime that SiO₂ cannot provide.

Vacuum Thermal Evaporation Source Material for High-Purity SiOₓ Thin-Film Synthesis

Bulk SiO is the established precursor for depositing SiOₓ thin films via vacuum sublimation, with useful deposition rates achieved at source temperatures of 1200–1250°C [6]. Unlike SiO₂, which requires electron-beam evaporation due to its high melting point and low vapor pressure, SiO sublimes directly without melting, enabling use of simpler, lower-cost resistance-heated baffled box sources. The resulting films exhibit excellent adhesion to glass, are non-hygroscopic, and are chemically stable at temperatures below 200°C. Commercial SiO is available in purities up to 99.99% metals basis in chunk and powder forms suitable for a range of source configurations . This combination of processing simplicity and film quality makes SiO the default choice for laboratory-scale and pilot-production thin-film deposition where operational cost and reproducibility are prioritized.

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